Reduction Resistance vs. CP0
CP2 is completely resistant to reduction by tris(2-carboxyethyl)phosphine (TCEP), a potent reducing agent. In contrast, the disulfide-bridged progenitor peptide CP0 (Ac-c[CVDINNNC]-NH₂, also referred to as SPSB2-iNOS inhibitory cyclic peptide-1) is fully reduced to its linear form under identical conditions, losing its cyclic conformation and inhibitory activity [1]. This difference is critical for experiments conducted in the reducing environment of the cytoplasm.
| Evidence Dimension | Reduction stability (integrity after TCEP exposure) |
|---|---|
| Target Compound Data | CP2: no significant change in peptide concentration after 30 min incubation with 5 mM TCEP at 37°C, pH 7.4 |
| Comparator Or Baseline | CP0 (disulfide-bridged Ac-c[CVDINNNC]-NH₂): completely reduced to linear Ac-CVDINNNC-NH₂ within 30 min under same conditions; mass shift of +2 Da confirmed by LC-MS |
| Quantified Difference | CP2 retains full cyclic integrity; CP0 is quantitatively reduced (100% loss of cyclic structure) |
| Conditions | 0.1 M ammonium bicarbonate, pH 7.4, 37°C, 5 mM TCEP·HCl, 30 min; analyzed by LC-MS |
Why This Matters
Procurement of CP2 rather than CP0 is essential for any experiment requiring sustained SPSB2 inhibition in the reducing intracellular milieu; CP0 will be inactivated within minutes.
- [1] Yap BK, Harjani JR, Leung EW, Nicholson SE, Scanlon MJ, Chalmers DK, Thompson PE, Baell JB, Norton RS. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction. FEBS Lett. 2016 Mar;590(6):696-704. doi: 10.1002/1873-3468.12115. PMID: 26921848. View Source
